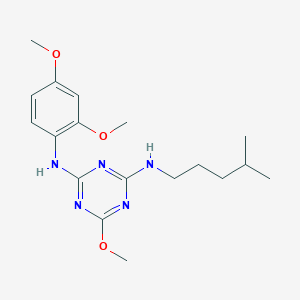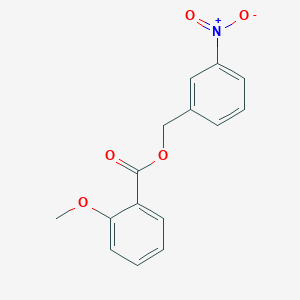
N-(2,4-dimethoxyphenyl)-6-methoxy-N'-(4-methylpentyl)-1,3,5-triazine-2,4-diamine
Overview
Description
N-(2,4-dimethoxyphenyl)-6-methoxy-N'-(4-methylpentyl)-1,3,5-triazine-2,4-diamine, commonly known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential application in various fields. DMPT is a triazine-based molecule that has been extensively studied for its biological properties and chemical synthesis methods.
Mechanism of Action
The mechanism of action of DMPT is not fully understood, but it is believed to act as a pheromone in animals, which stimulates the hypothalamus to increase feed intake and growth rate. In cancer cells, DMPT has been shown to induce apoptosis through the activation of caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects:
DMPT has been shown to increase the levels of growth hormone and insulin-like growth factor-1 in animals, which leads to an increase in feed intake and growth rate. In cancer cells, DMPT has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
DMPT has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. However, DMPT has some limitations such as its high cost and limited availability.
Future Directions
There are several future directions for DMPT research such as exploring its potential use as a feed attractant in aquaculture, investigating its mechanism of action in animals, and studying its potential use as an anti-cancer agent. Additionally, further optimization of the synthesis method could lead to a more cost-effective production of DMPT.
Conclusion:
In conclusion, DMPT is a synthetic compound that has gained significant attention in recent years due to its potential application in various fields. DMPT has been extensively studied for its biological properties and chemical synthesis methods. The synthesis of DMPT has been optimized in recent years to improve the yield and purity of the final product. DMPT has several advantages for lab experiments, but also has some limitations. There are several future directions for DMPT research, which could lead to its potential use as a feed attractant in aquaculture, investigating its mechanism of action in animals, and studying its potential use as an anti-cancer agent.
Scientific Research Applications
DMPT has been extensively studied for its potential application in various fields such as agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase feed intake and growth rate in various animal species such as pigs, chickens, and fish. In aquaculture, DMPT has been used as a feed attractant to improve the growth and survival rate of fish and shrimp. In medicine, DMPT has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-12(2)7-6-10-19-16-21-17(23-18(22-16)26-5)20-14-9-8-13(24-3)11-15(14)25-4/h8-9,11-12H,6-7,10H2,1-5H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRSFCZNXTRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC1=NC(=NC(=N1)OC)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4842581.png)
![5-chloro-N'-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4842588.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4842591.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4842592.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[(4-chlorophenyl)thio]phenyl}thiourea](/img/structure/B4842610.png)

![3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4842624.png)

![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide](/img/structure/B4842652.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4842659.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4842678.png)
![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)